

# 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B444416

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## Technical Guide: 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid**. The information is compiled for use in research and development settings, with a focus on structured data, experimental protocols, and logical visualizations.

## Core Chemical Properties

**6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid** is a substituted quinoline derivative. The quinoline scaffold is a key structural motif in many biologically active compounds. The properties of this specific molecule are summarized below.

## Data Summary

Quantitative and identifying data for the compound are presented in the table below for easy reference. Note the existence of multiple CAS numbers in the literature for this structure, which may indicate different suppliers or batches.

Property	Value	Source(s)
Molecular Formula	C <sub>20</sub> H <sub>18</sub> BrNO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	400.27 g/mol	<a href="#">[2]</a>
Alternate M.W.	386.25 g/mol	<a href="#">[1]</a>
CAS Number	489451-29-8	<a href="#">[2]</a>
Alternate CAS No.	445289-20-3 (for isopropoxy analog)	<a href="#">[1]</a>
IUPAC Name	6-bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid	
SMILES	CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O	
Physical Form	Solid (predicted)	
Hazard	Irritant	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of 2-aryl-quinoline-4-carboxylic acids is classically achieved through multicomponent reactions such as the Doebner reaction or the Pfitzinger reaction.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Proposed Synthesis: The Doebner Reaction

The Doebner reaction is a one-pot, three-component synthesis that involves the condensation of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[\[3\]](#)[\[6\]](#) This method is a direct and efficient route for the target compound.

Reactants:

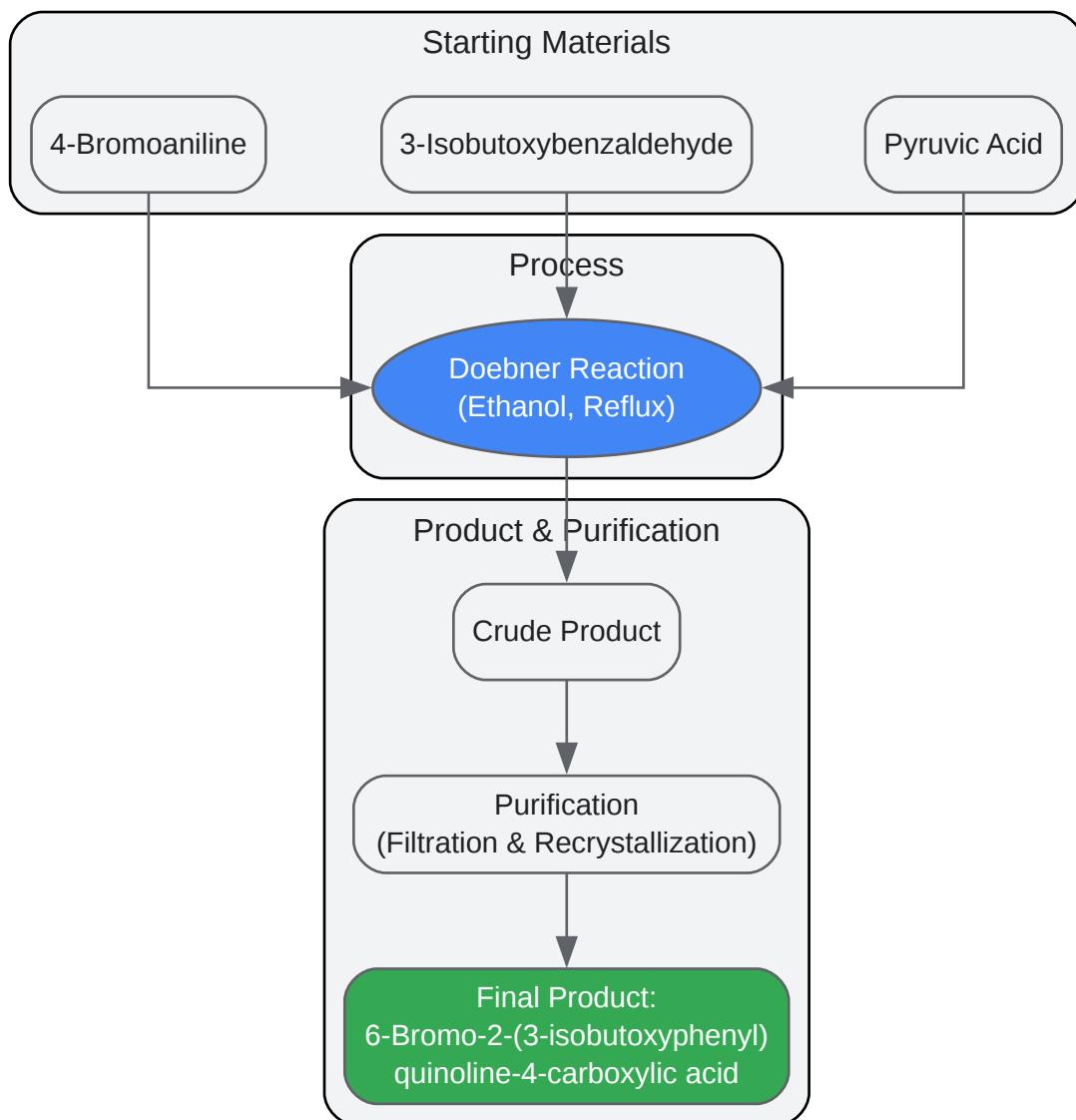
- 4-Bromoaniline
- 3-Isobutoxybenzaldehyde

- Pyruvic acid

General Protocol:

- Mixing Reactants: In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) and 3-isobutoxybenzaldehyde (1.0 eq) in a suitable solvent, such as ethanol or methanol.
- Addition of Pyruvic Acid: Add pyruvic acid (1.1 eq) to the mixture.
- Heating: Heat the reaction mixture to reflux for a period of 4 to 24 hours. The reaction progress should be monitored using thin-layer chromatography (TLC).[\[7\]](#)
- Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
- Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold solvent (e.g., ethanol) and then water to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water or by column chromatography.[\[8\]](#)

Below is a diagram illustrating the logical workflow for this synthesis.



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Doebner Reaction Synthesis Workflow

## Spectroscopic Characterization Protocols

While specific spectral data for this exact molecule is not publicly available, the following are generalized protocols for acquiring the necessary data for structural confirmation of similar bromoquinoline derivatives.<sup>[9]</sup>

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR Acquisition: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). Acquire the proton spectrum using a standard pulse sequence on a 300 or 400 MHz spectrometer. Set the spectral width to 0-12 ppm and use a relaxation delay of 1-2 seconds. [9] Expected signals would include aromatic protons on the quinoline and phenyl rings, a singlet for the carboxylic acid proton (which may be broad), and signals corresponding to the isobutoxy group (a doublet, a multiplet, and another doublet).
- <sup>13</sup>C NMR Acquisition: Using the same sample, acquire a proton-decoupled <sup>13</sup>C spectrum. The spectral width should be set to approximately 0-200 ppm. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.[9]

## 2.2.2. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by LC-MS.
- Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).
- Analysis: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br isotopes in nearly equal abundance).[9] This pattern is a key diagnostic feature for confirming the presence of bromine in the structure.

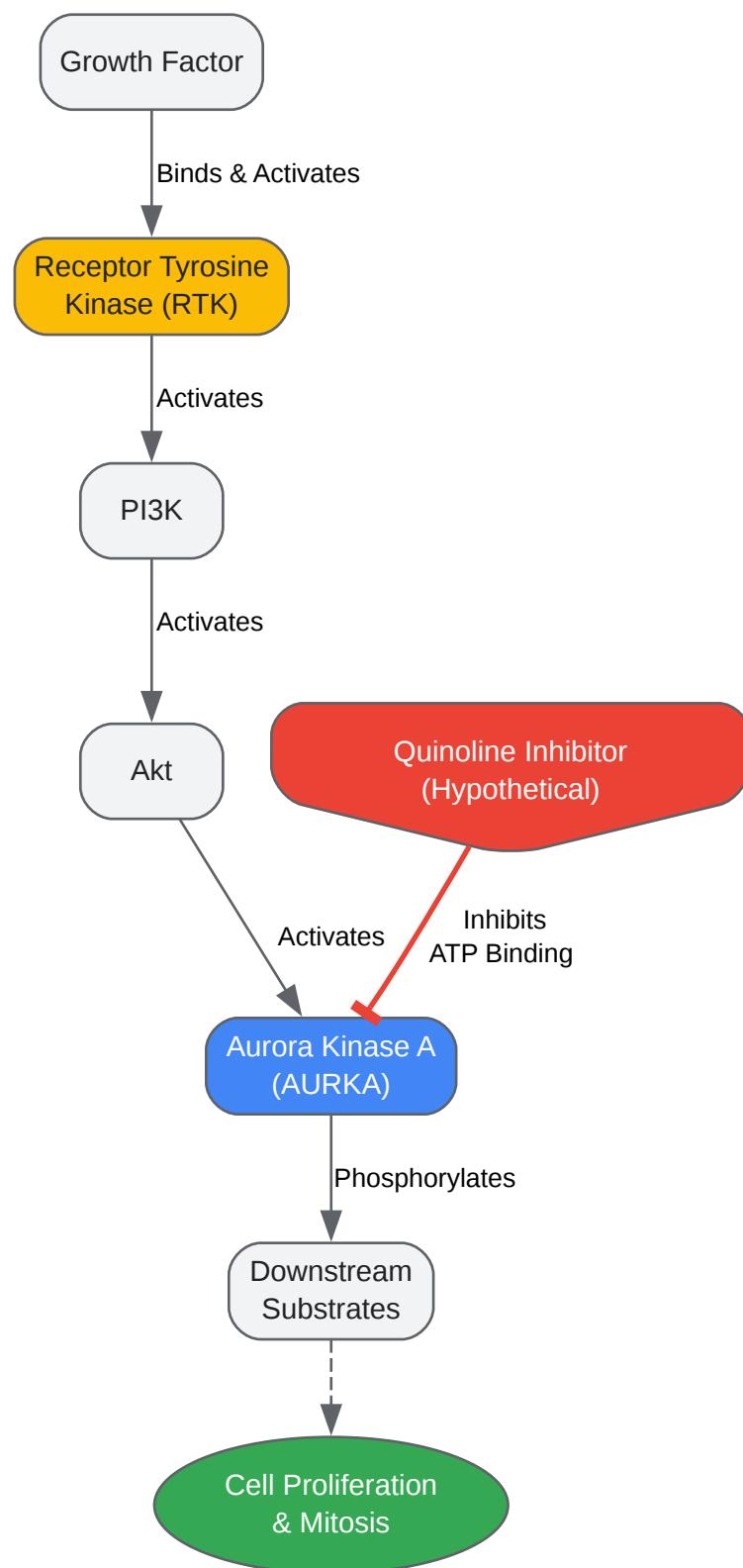
## Potential Biological Activity and Signaling Pathways

Quinoline-4-carboxylic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[10][11][12][13] The 2-aryl substitution is a common feature in compounds designed as kinase inhibitors.[14]

## Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule inhibitors target protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[15][16] Overexpression or aberrant activation of certain kinases, such as Aurora kinases, is linked to oncogenesis.[14] Given its structure, it is plausible that **6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid** could act as an ATP-competitive inhibitor of a protein kinase.

The diagram below illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream Aurora Kinase (AURKA), a common target in cancer therapy. An inhibitor molecule, such as the one described, could potentially block the ATP-binding pocket of AURKA, preventing the phosphorylation of downstream substrates and thereby inhibiting mitotic progression and cell proliferation.[15][17]

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- To cite this document: BenchChem. [6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

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